molecular formula C9H10N4O2S B1518157 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide CAS No. 1156174-02-5

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

Cat. No. B1518157
CAS RN: 1156174-02-5
M. Wt: 238.27 g/mol
InChI Key: CSPMGNXUVSHZTM-UHFFFAOYSA-N
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Description

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1156174-02-5. It has a molecular weight of 238.27 and its IUPAC name is 3-amino-N-(1H-pyrazol-4-yl)benzenesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O2S/c10-7-2-1-3-9(4-7)16(14,15)13-8-5-11-12-6-8/h1-6,13H,10H2,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

A study demonstrates the structural analysis of a related compound, highlighting significant twists between the pyrazole ring and adjacent groups, forming supramolecular chains and layers through hydrogen bonding and interactions. This structural feature suggests potential for designing compounds with specific molecular arrangements for various applications (Asiri et al., 2012).

Antimicrobial Activity

Another research focused on synthesizing new heterocycles based on pyrazole sulfonamide, demonstrating significant antimicrobial properties. This implies the compound's utility in developing new antimicrobials (El‐Emary et al., 2002).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against cancer cell lines, showing promising broad-spectrum antitumor activity. This research indicates its potential in cancer therapy development (Mert et al., 2014).

Chemical Synthesis Efficiency

A method was developed for the efficient synthesis of heterocyclic sulfonamides and sulfonyl fluorides using a sulfur-functionalized aminoacrolein derivative, demonstrating the compound's utility in medicinal chemistry for rapid access to various heterocyclic compounds (Tucker et al., 2015).

Hydrogel Modification

Research on radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including pyrazole sulfonamide derivatives, showed increased thermal stability and promising biological activities, suggesting applications in medical and biotechnological fields (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

3-amino-N-(1H-pyrazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c10-7-2-1-3-9(4-7)16(14,15)13-8-5-11-12-6-8/h1-6,13H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPMGNXUVSHZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CNN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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